ivDde-L-Dap(Fmoc)-OH
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Overview
Description
ivDde-L-Dap(Fmoc)-OH is a chemical compound used primarily in peptide synthesis. It is a derivative of L-2,3-diaminopropionic acid, which is modified with the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups. These protecting groups are crucial in peptide synthesis as they prevent unwanted reactions at specific sites of the amino acid during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ivDde-L-Dap(Fmoc)-OH typically involves the following steps:
Protection of the Amino Groups: The amino groups of L-2,3-diaminopropionic acid are protected using the ivDde and Fmoc groups. This is achieved through reactions with ivDde chloride and Fmoc chloride in the presence of a base such as triethylamine.
Purification: The product is then purified using techniques such as column chromatography to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Industrial-scale purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ivDde-L-Dap(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the ivDde and Fmoc protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection of ivDde Group: Typically achieved using hydrazine or hydroxylamine in a suitable solvent.
Deprotection of Fmoc Group: Achieved using a base such as piperidine in a solvent like dimethylformamide (DMF).
Coupling Reactions: Use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base.
Major Products:
Deprotected L-2,3-diaminopropionic acid: After removal of the protecting groups.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
ivDde-L-Dap(Fmoc)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of ivDde-L-Dap(Fmoc)-OH involves the selective protection and deprotection of amino groups during peptide synthesis. The ivDde and Fmoc groups protect the amino groups from unwanted reactions, allowing for the stepwise assembly of peptides. The deprotection steps are carefully controlled to ensure the correct sequence of amino acids in the final peptide product.
Comparison with Similar Compounds
Boc-L-Dap(Fmoc)-OH: Uses the Boc (tert-butyloxycarbonyl) protecting group instead of ivDde.
Cbz-L-Dap(Fmoc)-OH: Uses the Cbz (benzyloxycarbonyl) protecting group instead of ivDde.
Comparison:
ivDde-L-Dap(Fmoc)-OH: Offers selective deprotection under mild conditions, making it suitable for complex peptide synthesis.
Boc-L-Dap(Fmoc)-OH: Boc group requires stronger acidic conditions for deprotection, which may not be suitable for sensitive peptides.
Cbz-L-Dap(Fmoc)-OH: Cbz group requires hydrogenation for deprotection, which may not be compatible with all peptide synthesis protocols.
This compound stands out due to its mild deprotection conditions and compatibility with a wide range of peptide synthesis protocols, making it a valuable tool in the field of peptide chemistry.
Properties
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)33-25(29(36)37)16-32-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,32,38)(H,36,37)/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZLZDHYMAWPSF-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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